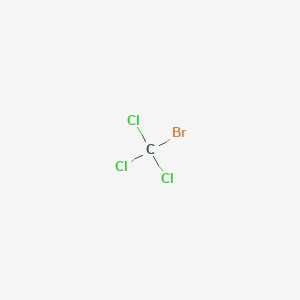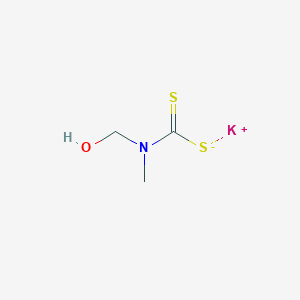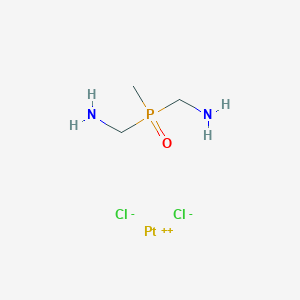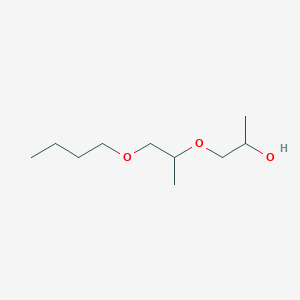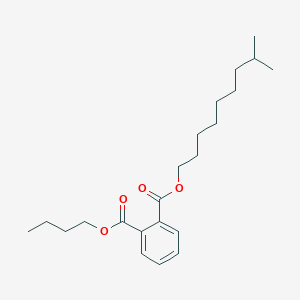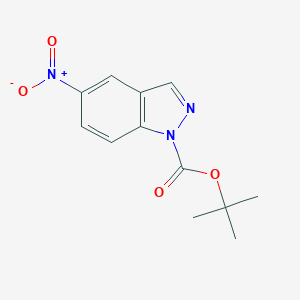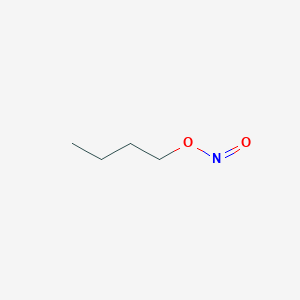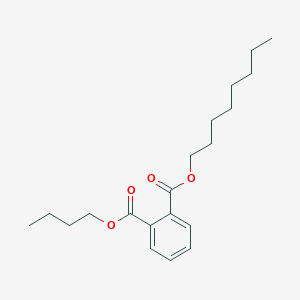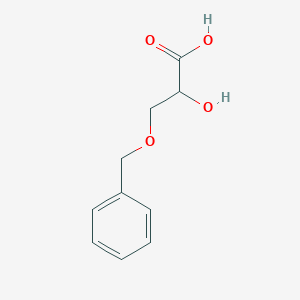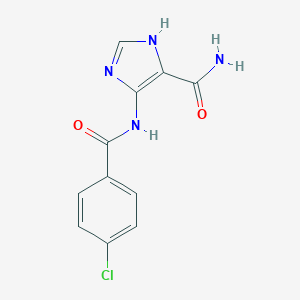
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as CBA and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition has been linked to the induction of apoptosis in cancer cells. Topoisomerases are enzymes that play a role in DNA replication and transcription, and their inhibition has been linked to the inhibition of cancer cell growth.
Biochemical and physiological effects:
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has been reported to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. Additionally, it has been reported to exhibit antiviral and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activities. However, it also has some limitations. For example, it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)-. One direction is to explore its potential applications in the treatment of cancer, viral, and bacterial infections. Additionally, it may be used as a building block for the synthesis of other compounds with potential therapeutic applications. Another direction is to explore the mechanism of action of this compound and to identify its molecular targets. This may lead to the development of more potent and selective inhibitors of these targets. Finally, the safety and toxicity of this compound need to be further investigated to determine its potential for clinical use.
In conclusion, 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for clinical use.
Métodos De Síntesis
The synthesis of 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has been reported using different methods. One of the most commonly used methods involves the reaction of 4-chlorobenzoic acid with 1H-imidazole-4-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method yields a high purity product with a good yield.
Aplicaciones Científicas De Investigación
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has been widely used in scientific research due to its potential applications in various fields. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Additionally, it has been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Propiedades
Número CAS |
139109-15-2 |
|---|---|
Nombre del producto |
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- |
Fórmula molecular |
C11H9ClN4O2 |
Peso molecular |
264.67 g/mol |
Nombre IUPAC |
4-[(4-chlorobenzoyl)amino]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C11H9ClN4O2/c12-7-3-1-6(2-4-7)11(18)16-10-8(9(13)17)14-5-15-10/h1-5H,(H2,13,17)(H,14,15)(H,16,18) |
Clave InChI |
CFHPBSGPHLHEIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(NC=N2)C(=O)N)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=C(NC=N2)C(=O)N)Cl |
Otros números CAS |
139109-15-2 |
Sinónimos |
5-[(4-chlorobenzoyl)amino]-3H-imidazole-4-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



